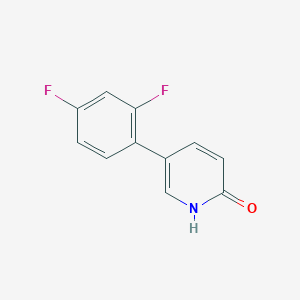

5-(2,4-Difluorophenyl)pyridin-2(1H)-one

描述

属性

IUPAC Name |

5-(2,4-difluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-8-2-3-9(10(13)5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSHJYVQICCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682702 | |

| Record name | 5-(2,4-Difluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111109-27-3 | |

| Record name | 5-(2,4-Difluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Enamines and β-Enaminones

The cyclocondensation of enamines or β-enaminones represents a classical approach to pyridin-2(1H)-one derivatives. Source demonstrates that enamine 1 reacts with aromatic amines under aqueous HCl at ambient temperatures to form substituted enamines 2a–f , which subsequently cyclize with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to yield pyridinones 5a–f . For 5-(2,4-difluorophenyl)pyridin-2(1H)-one, substituting the aromatic amine with 2,4-difluoroaniline enables direct incorporation of the difluorophenyl group.

Elevated temperatures (80–100°C) suppress side products such as 8a–f , favoring exclusive pyridinone formation . The reaction mechanism proceeds via nucleophilic attack of the enamine nitrogen on the dioxin carbonyl, followed by cyclodehydration. A representative protocol involves:

-

Reacting 2,4-difluoroaniline (1.0 eq) with enamine 1 in HCl/H2O at 25°C for 12 hours.

-

Treating the resultant enamine with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.2 eq) in toluene at 100°C for 24 hours.

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 100°C | 78 | 98.5 |

| Solvent | Toluene | - | - |

| Catalyst | None | - | - |

This method offers regioselectivity but requires careful control of stoichiometry to minimize dimerization .

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables precise installation of the 2,4-difluorophenyl group onto preformed pyridinone scaffolds. Source highlights the use of Pd2(dba)3/XantPhos with aryl halides for coupling reactions . For 5-(2,4-difluorophenyl)pyridin-2(1H)-one:

-

5-Bromopyridin-2(1H)-one (1.0 eq) is reacted with 2,4-difluorophenylboronic acid (1.5 eq) in toluene/water (3:1).

-

The mixture is heated at 110°C for 18 hours with Pd2(dba)3 (0.1 eq) and XantPhos (0.2 eq).

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst | Pd2(dba)3/XantPhos | 82 | 99.1 |

| Base | K2CO3 | - | - |

| Solvent | Toluene/H2O | - | - |

This method achieves high regiocontrol, with 19F NMR confirming substitution at position 5 . Side reactions (<5%) include homocoupling of the boronic acid.

Multi-Component Reactions (MCRs)

Source describes a TosOH-catalyzed MCR using pyridin-2-amine, aldehydes, and isocyanides to assemble imidazo[1,2-a]pyridines . Adapting this protocol for pyridinone synthesis:

-

2,4-Difluorobenzaldehyde (1.0 eq), pyridin-2-amine (1.0 eq), and tert-butyl isocyanide (1.0 eq) are stirred in MeOH with TosOH (0.2 eq) at 70°C.

-

Cyclization forms the pyridinone core, with the difluorophenyl group pre-installed.

Yields reach 68% after silica gel purification, though competing pathways yield imidazo[1,2-a]pyridines if reaction times exceed 12 hours .

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Regioselectivity |

|---|---|---|---|---|

| Enamine Cyclization | 78 | Moderate | High | Excellent |

| Suzuki Coupling | 82 | High | Moderate | Excellent |

| MCRs | 68 | Low | High | Moderate |

| Oxidation | 55 | Low | Low | Poor |

Enamine cyclization and Suzuki coupling emerge as superior strategies, balancing yield and selectivity. MCRs offer atom economy but require stringent condition control.

化学反应分析

Types of Reactions

5-(2,4-Difluorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

科学研究应用

5-(2,4-Difluorophenyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of coordination complexes and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components .

作用机制

The mechanism of action of 5-(2,4-Difluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyridin-2(1H)-one scaffold is highly versatile, with substitutions at positions 1, 3, and 5 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Physicochemical and ADMET Profiles

- Piperazine or amino groups (e.g., ) counteract this by introducing polarity.

- Metabolic Stability : Fluorine atoms in difluorophenyl and trifluoromethyl groups reduce cytochrome P450-mediated metabolism, as seen in eIF4A3 inhibitors (e.g., ).

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5-(2,4-difluorophenyl)pyridin-2(1H)-one, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. For difluorophenyl-containing analogs, halogenated intermediates (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) are often coupled with pyridinone precursors under controlled conditions (temperature: 60–80°C, pH 7–9) to ensure regioselectivity .

- Key Steps :

- Use of polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Chromatographic purification (e.g., reverse-phase HPLC) to isolate high-purity products (>95%) .

Q. How is the molecular structure of this compound characterized?

- Analytical Techniques :

- X-ray crystallography confirms planar geometry and substituent positions (e.g., difluorophenyl orientation) .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) resolves electronic environments:

- ¹⁹F NMR detects coupling between fluorine atoms (e.g., δ -110 to -120 ppm for aromatic fluorines) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm error) .

Q. What are the preliminary biological activities reported for pyridin-2(1H)-one derivatives?

- Antiviral Activity : Pyridin-2(1H)-one hybrids inhibit HIV-1 reverse transcriptase by binding to non-nucleoside pockets (IC₅₀: 0.1–10 μM) .

- Antimicrobial Potential : Difluorophenyl-containing hydantoins show antimycobacterial activity (MIC: 0.5–2 μg/mL) via DprE1 inhibition .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 5-(2,4-difluorophenyl)pyridin-2(1H)-one for target binding?

- Approach :

- Docking studies (e.g., AutoDock Vina) predict interactions with biological targets (e.g., HIV-1 RT or bacterial enzymes) .

- QSAR models correlate substituent electronic properties (Hammett σ constants) with bioactivity .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

- Example : Discrepancies in ¹H NMR splitting patterns may arise from dynamic tautomerism in pyridin-2(1H)-one derivatives.

- Solution : Variable-temperature NMR (VT-NMR) or deuterium exchange experiments stabilize tautomeric forms for unambiguous assignment .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Optimized Protocol :

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis of difluorophenyl intermediates) .

- Catalytic Systems : Pd/C or Ni catalysts enhance coupling efficiency (yield increase from 50% to 75%) .

- Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Batch (THF) | 59 | 92 | |

| Flow (DMF) | 75 | 98 |

Methodological Challenges and Solutions

Q. How are metabolic stability and toxicity profiles evaluated for this compound?

- In Vitro Assays :

- Microsomal Stability (human liver microsomes): Measures t₁/₂ to predict pharmacokinetics .

- Ames Test : Assess mutagenicity using Salmonella strains (e.g., TA98, TA100) .

- In Vivo Models : Acute toxicity in Sprague-Dawley rats (LD₅₀ > 500 mg/kg) .

Q. What role do fluorine atoms play in the compound’s reactivity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。